molecular formula C17H18ClN3O2S3 B2425780 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole CAS No. 955766-50-4

2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole

Cat. No.: B2425780
CAS No.: 955766-50-4
M. Wt: 427.98
InChI Key: FDUNESQXUWHTTO-UHFFFAOYSA-N
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Description

2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole is a complex organic compound that belongs to the class of benzo[d]thiazoles This compound is characterized by the presence of a piperazine ring, a benzo[d]thiazole moiety, and a chlorothiophene sulfonyl group

Properties

IUPAC Name

2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-4-ethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S3/c1-2-12-4-3-5-13-16(12)19-17(24-13)20-8-10-21(11-9-20)26(22,23)15-7-6-14(18)25-15/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUNESQXUWHTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This step involves the reaction of the benzo[d]thiazole intermediate with piperazine, often in the presence of a suitable catalyst.

    Attachment of the chlorothiophene sulfonyl group: This is typically done through a sulfonylation reaction, where the chlorothiophene moiety is introduced using reagents like chlorosulfonic acid or sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole
  • 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methylbenzo[d]thiazole

Uniqueness

The uniqueness of 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

The compound 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a piperazine ring, a benzo[d]thiazole moiety, and a chlorothiophene group. Its molecular formula is C16H16ClN3O2S4C_{16}H_{16}ClN_3O_2S_4 with a molecular weight of approximately 446.0 g/mol. The presence of various functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₆ClN₃O₂S₄
Molecular Weight446.0 g/mol
LogP2
Polar Surface Area (Ų)102
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0

The primary target for this compound is believed to be coagulation factor X , which plays a crucial role in the blood coagulation cascade. Inhibition of this factor can lead to anticoagulant effects, making it a potential candidate for the treatment of thromboembolic disorders.

Key Mechanisms

  • Anticoagulant Activity : By inhibiting factor X, the compound may reduce thrombus formation.
  • Interaction with Biological Targets : The sulfonamide group enhances the binding affinity to target proteins, potentially increasing efficacy.

Biological Activity

Research indicates that compounds similar to 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole exhibit various biological activities:

  • Antimicrobial Properties : Some derivatives have shown activity against bacteria and fungi.
  • Cognitive Enhancement : Structurally related compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is relevant in Alzheimer’s disease treatment.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • A study on thiazole derivatives indicated significant AChE inhibitory activity, suggesting potential applications in neurodegenerative diseases (IC50 values as low as 2.7 µM) .
  • Another investigation into sulfonamide derivatives highlighted their broad-spectrum antimicrobial properties, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.5 µg/mL against various fungal strains .

Comparative Analysis

To better understand the unique properties of 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole , it is useful to compare it with similar compounds:

CompoundAnticoagulant ActivityAChE InhibitionAntimicrobial Activity
2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin)ModerateModerateYes
4-(benzo[d]thiazole derivativesStrongStrongYes
Coumarin derivativesWeakVery StrongModerate

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepSolventTemp (°C)Time (h)Yield (%)Purity (%)
SulfonylationDMF7037892
CyclizationEtOHReflux28595

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone connectivity. Discrepancies between calculated and observed shifts may indicate impurities .
  • X-ray Crystallography : Resolves stereochemistry and bond angles. For example, single-crystal studies (296 K, R factor = 0.040) confirm the thiazole-piperazine dihedral angle (112.5°) and sulfonyl group geometry .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, S content (e.g., ±0.3% tolerance) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectral data?

Methodological Answer:
Discrepancies often arise from solvent effects, crystallographic packing forces, or tautomeric equilibria. Strategies:

  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., piperazine ring inversion).
  • DFT Calculations : Compare optimized gas-phase structures (B3LYP/6-311+G(d,p)) with experimental data to identify environmental influences .
  • Multi-technique validation : Cross-verify using IR (e.g., sulfonyl S=O stretches at 1150–1250 cm⁻¹) and mass spectrometry (e.g., [M+H]⁺ at m/z 467) .

Advanced: What strategies enhance solubility for in vitro assays without structural modification?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤5% v/v) for stock solutions, diluted in PBS or cell culture media .
  • Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) improve aqueous dispersion.
  • pH adjustment : Ionizable groups (e.g., piperazine) can be protonated at physiological pH to enhance solubility .

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO45.2Preferred for stock solutions
EtOH8.7Limited utility in cell assays
PBS (pH 7.4)0.3Requires surfactants

Advanced: How to design experiments to address inconsistent biological activity data?

Methodological Answer:
Contradictions may stem from impurity profiles or assay conditions. Steps:

  • Purity reassessment : Quantify trace impurities (e.g., chlorothiophene byproducts) via LC-MS .
  • Dose-response curves : Test across a wider concentration range (nM–µM) to identify non-linear effects.
  • Target selectivity profiling : Use kinase/GPCR panels to rule off-target interactions .

Basic: What pharmacological applications are currently explored for this compound?

Methodological Answer:
Preliminary studies focus on kinase inhibition (e.g., JAK2/STAT3 pathways) and antimicrobial activity. Key findings:

  • In vitro IC₅₀ : 0.8 µM against Staphylococcus aureus .
  • Cytotoxicity : Selective inhibition of cancer cell lines (e.g., HeLa, IC₅₀ = 1.2 µM) .

Advanced: How can computational docking predict binding modes with target proteins?

Methodological Answer:

  • Protein preparation : Use PDB structures (e.g., 4HVS for JAK2) with removed water and added hydrogens.
  • Ligand flexibility : Employ genetic algorithms to sample rotatable bonds in the piperazine-thiazole scaffold .
  • Validation : Compare docking poses (e.g., AutoDock Vina) with crystallographic data from analogous inhibitors .

Figure 1: Docking Pose with JAK2
[Illustration: Thiazole core occupies ATP-binding pocket, with sulfonyl group forming H-bonds at Lys882.]

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